molecular formula C4H6BNO2 B1326331 3-Pyrrolylboronic acid CAS No. 763120-55-4

3-Pyrrolylboronic acid

Cat. No. B1326331
M. Wt: 110.91 g/mol
InChI Key: ZITITTQOWAPHDT-UHFFFAOYSA-N
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Description

3-Pyrrolylboronic acid is a boronic acid derivative of the pyrrole moiety. It is an important intermediate in organic synthesis, particularly in the formation of various heterocyclic compounds through cross-coupling reactions. The boronic acid group provides a versatile handle for such transformations, making it a valuable building block in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyrrolylboronic acids and their derivatives has been explored through various methods. An improved protocol for the preparation of 3-pyridylboronic acid, which shares a similar heteroaromatic structure with 3-pyrrolylboronic acid, has been developed using a lithium-halogen exchange and "in situ quench" technique, starting from 3-bromopyridine . This method could potentially be adapted for the synthesis of 3-pyrrolylboronic acid. Additionally, the synthesis of trifluoromethyl-substituted pyridylboronic acids and pyrazolylboronic esters has been described, which involves lithiation-boronation protocols . These methods highlight the versatility of boronic acids in functionalizing heteroaromatic compounds.

Molecular Structure Analysis

The molecular structure and vibrational spectra of pyridineboronic acids, which are structurally related to pyrrolylboronic acids, have been studied using density functional theory calculations and experimental techniques such as Fourier transform Raman and infrared spectroscopy . These studies provide insights into the stability and electronic properties of boronic acid derivatives, which are relevant for understanding the behavior of 3-pyrrolylboronic acid.

Chemical Reactions Analysis

3-Pyrrolylboronic acid is expected to participate in various chemical reactions, particularly Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds. For instance, the palladium-catalyzed cross-coupling of arylboronic acids with heteroaryl halides has been demonstrated to yield heteroaryl-pyridines . Similarly, the rhodium-catalyzed 1,4-addition of arylboronic acids to pyrrolopyridinones has been reported, showcasing the utility of boronic acids in the construction of complex heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives are influenced by their ability to form reversible covalent bonds with diols and amino acids, which is a key feature in their application in sensor technologies and drug discovery. The water-soluble polypyrrole derivative, poly[4-(3-pyrrolyl)butanesulfonic acid], demonstrates the potential of pyrrolylboronic acid derivatives to be used in the development of conductive polymers10. The synthesis and properties of this polymer highlight the importance of the pyrrolylboronic acid moiety in creating materials with desirable electronic properties.

Scientific Research Applications

  • Sensing Applications

    • Field : Chemistry
    • Application Summary : Boronic acids, including 3-Pyrrolylboronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
    • Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
  • Soil Health Assessment

    • Field : Environmental Science
    • Application Summary : Pyroligneous acids, which include 3-Pyrrolylboronic acid, have been studied for their influence on soil health .
    • Methods of Application : High-dose continuous applications of pyroligneous acids were assessed based on soil pH, moisture content, and the activities of three soil hydrolase enzymes .
    • Results : The study found that the soil had some buffering capacity and good restorative capacity . The pH change measured showed no cumulative effect, demonstrating that the soil had adaptive capacity .
  • Wood Preservation

    • Field : Wood Protection Industry
    • Application Summary : The possibility of utilizing pyroligneous acid as a wood preservative can be a great solution to extend the application of the currently fast-growing timber species .
    • Methods of Application : The specific methods of application for this use were not detailed in the source .
    • Results : The results or outcomes of this application were not detailed in the source .
  • Cross-Coupling Reactions

    • Field : Organic Chemistry
    • Application Summary : Borinic acids, including 3-Pyrrolylboronic acid, are used in cross-coupling reactions . These reactions are a mainstay in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds .
    • Methods of Application : The specific methods of application for this use were not detailed in the source .
    • Results : The results or outcomes of this application were not detailed in the source .
  • Catalysis

    • Field : Organic Chemistry
    • Application Summary : Borinic acids are used in catalysis . They display interesting properties and reactivities due to their enhanced Lewis acidity in comparison to boronic acids .
    • Methods of Application : The specific methods of application for this use were not detailed in the source .
    • Results : The results or outcomes of this application were not detailed in the source .
  • Medicinal Chemistry

    • Field : Medicinal Chemistry
    • Application Summary : Borinic acids have been used as bioactive compounds . They have mainly been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .
    • Methods of Application : The specific methods of application for this use were not detailed in the source .
    • Results : The results or outcomes of this application were not detailed in the source .
  • Biological Labeling

    • Field : Biochemistry
    • Application Summary : Boronic acids, including 3-Pyrrolylboronic acid, have been used in various areas ranging from biological labeling .
    • Methods of Application : The specific methods of application for this use were not detailed in the source .
    • Results : The results or outcomes of this application were not detailed in the source .
  • Protein Manipulation and Modification

    • Field : Biochemistry
    • Application Summary : Boronic acids have been used for protein manipulation and modification .
    • Methods of Application : The specific methods of application for this use were not detailed in the source .
    • Results : The results or outcomes of this application were not detailed in the source .
  • Separation Technologies

    • Field : Chemical Engineering
    • Application Summary : Boronic acids have been used in separation technologies .
    • Methods of Application : The specific methods of application for this use were not detailed in the source .
    • Results : The results or outcomes of this application were not detailed in the source .
  • Development of Therapeutics

    • Field : Pharmaceutical Sciences
    • Application Summary : Boronic acids have been used in the development of therapeutics .
    • Methods of Application : The specific methods of application for this use were not detailed in the source .
    • Results : The results or outcomes of this application were not detailed in the source .

Safety And Hazards

Safety data sheets suggest that exposure to 3-Pyrrolylboronic acid should be minimized. In case of inhalation, the victim should be moved to fresh air, and if breathing is difficult, oxygen should be given. If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water .

Future Directions

While specific future directions for 3-Pyrrolylboronic acid are not mentioned in the literature, boronic acids in general are increasingly utilized in diverse areas of research. This includes interactions with diols and strong Lewis bases, which leads to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

properties

IUPAC Name

1H-pyrrol-3-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BNO2/c7-5(8)4-1-2-6-3-4/h1-3,6-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITITTQOWAPHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CNC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647876
Record name 1H-Pyrrol-3-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrrolylboronic acid

CAS RN

763120-55-4
Record name 1H-Pyrrol-3-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Panteleev, F Menard… - Advanced Synthesis & …, 2008 - Wiley Online Library
… As extensive CÀH insertion was observed with both 3-thienylboronic acid and 3-furylboronic acid, we anticipated that 3-pyrrolylboronic acid would be an appropriate candidate to study …
Number of citations: 84 onlinelibrary.wiley.com
P Prakash, E Jijy, M Shimi, PS Aparna, E Suresh… - RSC …, 2013 - pubs.rsc.org
… that the use of Walphos or Josiphos ligands afforded minor amounts of double alkylated product with phenyl boronic acid, 3-furylboronic acid and Boc-protected 3-pyrrolylboronic acid. …
Number of citations: 15 pubs.rsc.org
PR Parry - 2003 - etheses.dur.ac.uk
The novel substituted pyridylboronic acids 2-bromo-5-pyridylboronic acid 92, 3-hromo-5- pyridylboronic acid 97, 2-chloro-5-pyridylboronic acid 103, 2-fluoro-5- pyridylboronic acid 108, …
Number of citations: 4 etheses.dur.ac.uk
AE Smith - 2005 - etheses.dur.ac.uk
… published the only synthesis of 3-pyrrolylboronic acid using a triisopropylsilyl protecting group. The protected pyrrole first underwent selective iodination at C-3 then metal-halogen …
Number of citations: 4 etheses.dur.ac.uk

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